
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features an amino group and a butoxy group attached to the triazine ring, as well as a propanol moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- typically involves the reaction of 4-amino-6-butoxy-1,3,5-triazine with 2-propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored and controlled to ensure consistent quality. After the reaction is complete, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The amino and butoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized triazine compounds.
Aplicaciones Científicas De Investigación
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-amino-: This compound has a similar propanol moiety but lacks the triazine ring and butoxy group.
2-Propanol, 1-butoxy-: This compound features a butoxy group but does not have the triazine ring or amino group.
2-Propanol, 1-(2-butoxy-1-methylethoxy)-: This compound has a more complex structure with additional functional groups.
Uniqueness
2-Propanol, 1-((4-amino-6-butoxy-1,3,5-triazin-2-yl)amino)- is unique due to its combination of a triazine ring, amino group, butoxy group, and propanol moiety. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds and make it valuable for various applications.
Propiedades
Número CAS |
63979-31-7 |
|---|---|
Fórmula molecular |
C10H19N5O2 |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
2-[(4-amino-6-butoxy-1,3,5-triazin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C10H19N5O2/c1-4-5-6-17-9-13-7(11)12-8(14-9)15-10(2,3)16/h16H,4-6H2,1-3H3,(H3,11,12,13,14,15) |
Clave InChI |
VCCAIFCMUAYXMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=NC(=NC(=N1)NC(C)(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid](/img/structure/B14505890.png)
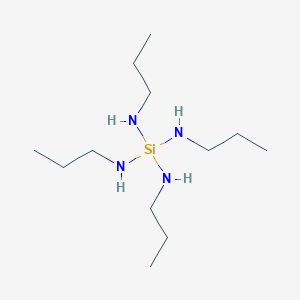
![1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium](/img/structure/B14505912.png)
![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
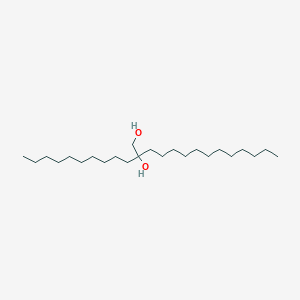
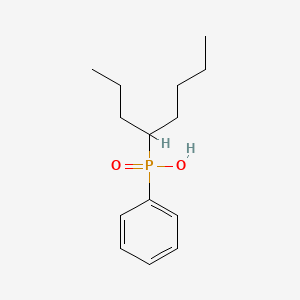

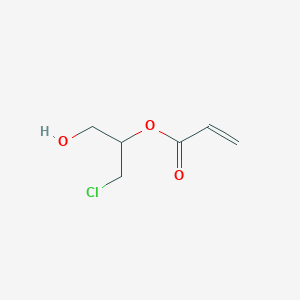
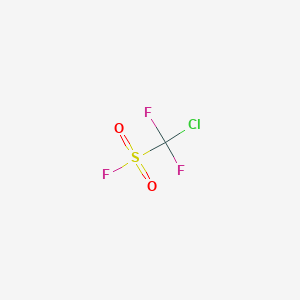

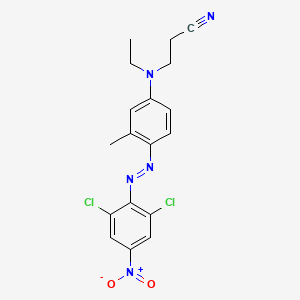
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
